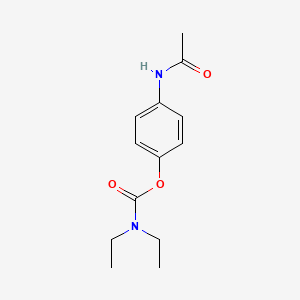

![molecular formula C16H18N2O5 B2801291 Methyl 4-[3-(2-oxo-1,3-oxazolidin-3-yl)pyrrolidine-1-carbonyl]benzoate CAS No. 2097912-34-8](/img/structure/B2801291.png)

Methyl 4-[3-(2-oxo-1,3-oxazolidin-3-yl)pyrrolidine-1-carbonyl]benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

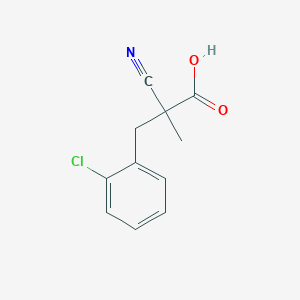

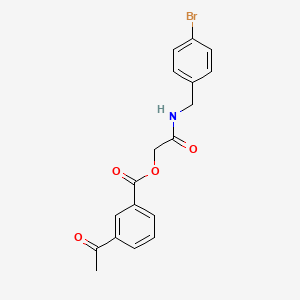

The compound is a derivative of oxazolidine, which is a five-membered heterocycle ring with the formula (CH2)3(NH)O . The molecule also contains a pyrrolidine ring, which is a five-membered ring with four carbon atoms and one nitrogen atom. The benzoate group suggests the presence of a benzene ring attached to a carboxylate ester.

Synthesis Analysis

Oxazolidines are traditionally prepared by condensation of 2-aminoalcohols with aldehydes and ketones . Pyrrolidines can be synthesized through various methods, including the cyclization of amino acids and the reduction of pyrroles. The specific synthesis process for your compound would depend on the exact arrangement of these groups within the molecule .Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple ring structures and functional groups. The oxazolidine and pyrrolidine rings would contribute to the three-dimensionality of the molecule, and the benzoate group could participate in resonance with the benzene ring .Chemical Reactions Analysis

Oxazolidines are prone to hydrolysis, which is the reverse of their synthesis . This suggests that your compound might also be susceptible to hydrolysis, particularly under acidic or basic conditions. The presence of the ester group also suggests that it could undergo reactions typical of esters, such as saponification or transesterification .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. Oxazolidines are typically colorless liquids with a density of 1.063 g/mL . The presence of the benzene ring might increase the compound’s hydrophobicity, and the ester group could potentially participate in hydrogen bonding .Scientific Research Applications

Synthesis and Polymerization

Oxazolidinone group-containing vinyl monomers, including derivatives of oxazolidinones, have been synthesized and their polymerization behaviors investigated. These compounds have demonstrated significant roles in the synthesis of polymers and copolymers, suggesting potential applications in material science and engineering (Atobe, Takata, & Endo, 1993).

Chiral Auxiliaries and Stereoselective Synthesis

Chiral oxazolidin-2-one derivatives have been utilized as chiral auxiliaries in stereoselective synthesis. These compounds play a crucial role in asymmetric synthesis, enabling the creation of chiral molecules with specific configurations, which is essential in the development of pharmaceuticals and other biologically active compounds (Evain, Pauvert, Collet, & Guingant, 2002).

Interactions and Molecular Structures

Studies have explored the weak interactions, such as C-H···O and π-π stacking interactions, in molecules containing oxazolidinone groups. These interactions are fundamental in understanding the crystal packing and molecular conformations, which have implications in drug design and the development of new materials (Nogueira, Pinheiro, Wardell, de Souza, Abberley, & Harrison, 2015).

Synthesis of Heterocycles

Oxazolidinone intermediates have been used in the synthesis of a variety of heterocyclic compounds, including pyrrolidines, pyrrolines, and oxazolidines. This illustrates the compound's versatility as a building block in the synthesis of complex organic molecules, offering pathways to novel compounds with potential pharmacological activities (Tsuge, Kanemasa, Ohe, & Takenaka, 1987).

Medicinal Chemistry Applications

In medicinal chemistry, oxazolidinone derivatives have been synthesized and characterized for their potential biological activities. These compounds have been studied for their effects on learning and memory processes in experimental models, indicating possible therapeutic applications in central nervous system disorders (Krichevskii, Alekseeva, Parshin, Kalinkina, Chernyshov, & Granik, 2007).

Future Directions

The future directions for research on this compound would likely depend on its biological activity. If it exhibits promising activity, it could be further optimized and studied for potential therapeutic applications. Additionally, new synthetic routes could be explored to improve the efficiency and selectivity of its synthesis .

Mechanism of Action

Target of Action

The primary targets of “Methyl 4-[3-(2-oxo-1,3-oxazolidin-3-yl)pyrrolidine-1-carbonyl]benzoate” are currently unknown. This compound is a derivative of oxazolidine , which is a structural unit of many biologically active compounds . .

Mode of Action

As an oxazolidine derivative, it may interact with its targets through the oxazolidine ring . The exact nature of these interactions and the resulting changes in cellular processes are currently unknown.

Biochemical Pathways

Oxazolidines are key intermediates in the synthesis of many useful chemical compounds , suggesting that this compound may influence various biochemical pathways.

Pharmacokinetics

The compound is likely soluble in organic solvents such as ethanol and ether, but insoluble in water . This suggests that its bioavailability may be influenced by its solubility and the presence of organic solvents.

Result of Action

The molecular and cellular effects of “this compound” are currently unknown. Given its structural similarity to other biologically active oxazolidines , it may have similar effects.

Action Environment

The action, efficacy, and stability of “this compound” may be influenced by various environmental factors. For example, its solubility suggests that it may be more effective in organic environments . Additionally, its stability may be affected by factors such as temperature, pH, and the presence of other chemicals.

properties

IUPAC Name |

methyl 4-[3-(2-oxo-1,3-oxazolidin-3-yl)pyrrolidine-1-carbonyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O5/c1-22-15(20)12-4-2-11(3-5-12)14(19)17-7-6-13(10-17)18-8-9-23-16(18)21/h2-5,13H,6-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKTIQPPIEOYSJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)N2CCC(C2)N3CCOC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

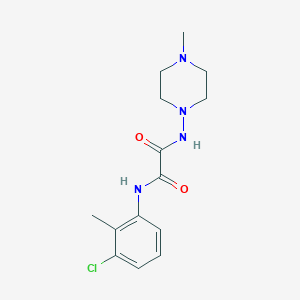

![2-Methyl-4-{[1-(2,3,4-trifluorobenzoyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2801212.png)

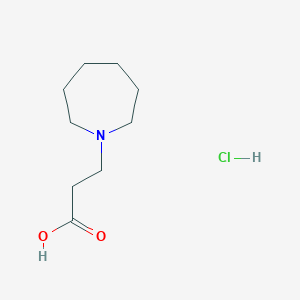

![3-ethyl-2-sulfanyl-3H,4H-benzo[g]quinazolin-4-one](/img/structure/B2801218.png)

![8-methoxy-2-methyl-3-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2801226.png)

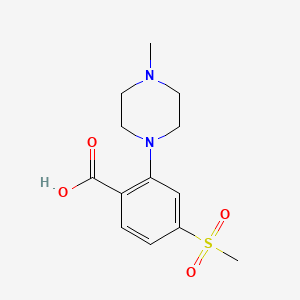

![N-(benzo[d][1,3]dioxole-5-carbonyl)-N-phenylpiperidine-1-carboxamide](/img/structure/B2801227.png)